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Abstract
2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic

compound belonging to the amphetamine class. First synthesized and documented by

Alexander Shulgin, DMMDA is structurally related to MMDA and the DOx series of psychedelic

amphetamines. This technical guide provides a comprehensive overview of the current

knowledge on DMMDA, including its chemical properties, synthesis, and postulated

mechanism of action. Due to the limited research on this specific compound, this guide also

outlines detailed, theoretical experimental protocols for its synthesis and pharmacological

evaluation based on established methodologies for analogous compounds. The information

presented herein is intended to serve as a foundational resource for researchers and scientists

in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction
2,5-Dimethoxy-3,4-methylenedioxyamphetamine, also referred to as DMMDA or DMMDA-1, is

a psychoactive substance first synthesized by Alexander Shulgin in the 1960s and detailed in

his 1991 book, "PiHKAL" (Phenethylamines I Have Known And Loved).[1] DMMDA is a

structural analog of MMDA and is part of a broader class of substituted amphetamines known

for their hallucinogenic properties. Shulgin's qualitative reports describe DMMDA as producing

subjective effects similar to LSD, including visual imagery, mydriasis, ataxia, and time dilation,

with a typical oral dosage ranging from 30 to 75 mg and a duration of 6 to 8 hours.[1]
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Despite its early synthesis, DMMDA has not been extensively studied, and there is a significant

lack of quantitative pharmacological and toxicological data in the scientific literature. This guide

aims to consolidate the available information and provide a technical framework for future

research into this compound.

Chemical and Physical Properties
A summary of the known chemical and physical properties of DMMDA is presented in Table 1.

Property Value

IUPAC Name
1-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propan-

2-amine[1]

Other Names DMMDA, DMMDA-1

CAS Number 15183-13-8[1]

Molecular Formula C₁₂H₁₇NO₄[1]

Molar Mass 239.271 g/mol [1]

Appearance (Not specified in literature)

Solubility (Not specified in literature)

SMILES CC(N)Cc1cc(OC)c2OCOc2c1OC[1]

InChI

InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-

2)11-12(10(8)15-3)17-6-16-

11/h5,7H,4,6,13H2,1-3H3[1]

Synthesis of DMMDA
Two primary synthetic routes for DMMDA have been described, originating from the natural

essential oil apiole.

Shulgin's Synthesis via Nitrostyrene Intermediate
This method, as detailed in "PiHKAL," involves the nitration of isoapiole.[1]
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Experimental Protocol:

Step 1: Isomerization of Apiole to Isoapiole. Apiole is isomerized to isoapiole by heating with

a solution of ethanolic potassium hydroxide on a steam bath.

Step 2: Nitration of Isoapiole. The resulting isoapiole is dissolved in a solution of acetone and

pyridine and cooled in an ice bath. Tetranitromethane is then added to the stirred solution to

yield 2-nitro-isoapiole. Pyridine acts as a catalyst in this reaction. It is important to note that

tetranitromethane is a highly toxic and potentially explosive reagent, making this synthesis

route hazardous by modern laboratory standards.[1]

Step 3: Reduction to DMMDA. The 2-nitro-isoapiole is reduced to the freebase of DMMDA
using a strong reducing agent such as lithium aluminum hydride in a refluxing suspension of

diethyl ether under an inert atmosphere.[1]

Step 4: Salt Formation. The DMMDA freebase is then converted to its hydrochloride salt for

stability and ease of handling.

Safer Alternative Synthesis via Phenyl-2-Propanone
Intermediate
A safer synthetic route avoids the use of tetranitromethane and proceeds through a phenyl-2-

propanone intermediate, analogous to the synthesis of MDA from safrole.[1]

Experimental Protocol:

Step 1: Wacker Oxidation of Apiole. Apiole is oxidized to 2,5-dimethoxy-3,4-

methylenedioxyphenylpropan-2-one (DMMDP2P) using a Wacker oxidation with

benzoquinone as the reoxidant for the palladium catalyst.[1]

Step 2: Reductive Amination. The DMMDP2P intermediate is then subjected to reductive

amination to yield DMMDA. This can be achieved through various methods, such as the

Leuckart reaction or using a reducing agent like sodium cyanoborohydride in the presence of

an ammonia source.

Step 3: Purification and Salt Formation. The resulting DMMDA is purified, typically through

distillation or chromatography, and then converted to a salt form.
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Postulated Mechanism of Action and Pharmacology
The precise mechanism of action for DMMDA has not been empirically determined. However,

based on its structural similarity to other psychedelic amphetamines and Shulgin's qualitative

comparison of its effects to LSD, it is strongly suggested to be an agonist or partial agonist at

the serotonin 5-HT₂ₐ receptor.[1] This receptor is the primary target for classic psychedelics

and is responsible for mediating their hallucinogenic effects.

Quantitative Pharmacological Data for DMMDA is currently unavailable in the public domain.

Theoretical Experimental Protocol for In Vitro Receptor
Binding Assay
To determine the binding affinity of DMMDA for various serotonin receptors, a competitive

radioligand binding assay could be employed.

Methodology:

Membrane Preparation: Cell membranes expressing the human recombinant serotonin

receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₁ₐ) are prepared from transfected cell lines.

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease

inhibitors is prepared.

Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is

selected (e.g., [³H]ketanserin for 5-HT₂ₐ).

Competition Assay: A constant concentration of the radioligand and cell membranes are

incubated with increasing concentrations of unlabeled DMMDA.

Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound

and free radioligand are then separated by rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.
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Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value

of DMMDA, which is then converted to a Ki (inhibition constant) value using the Cheng-

Prusoff equation.

Analytical Methods
Standard analytical techniques can be applied for the identification and quantification of

DMMDA.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the

analysis of amphetamine derivatives. The compound would likely be derivatized prior to

analysis to improve its chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for the

structural elucidation and confirmation of synthesized DMMDA.

Metabolism and Toxicology
There is no experimental data on the metabolism or toxicology of DMMDA. Computationally, it

is predicted to be metabolized by the cytochrome P450 enzyme CYP3A4.[1] Potential

metabolic pathways could involve demethylation of the methoxy groups or hydroxylation of the

phenyl ring, similar to related compounds.[1] The toxicological profile of DMMDA is unknown.

Conclusion
2,5-Dimethoxy-3,4-methylenedioxyamphetamine is a psychoactive compound with a long

history but a very limited scientific profile. The existing information, primarily from the work of

Alexander Shulgin, suggests it is a potent psychedelic with a mechanism of action likely

centered on the 5-HT₂ₐ receptor. Significant research is required to quantitatively characterize

its pharmacology, pharmacokinetics, metabolism, and toxicology. The theoretical experimental

protocols provided in this guide offer a starting point for researchers interested in further

investigating this compound.
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Caption: Synthetic routes to DMMDA from apiole.

Postulated Signaling Pathway of DMMDA
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Caption: Postulated 5-HT2A receptor signaling cascade for DMMDA.

Experimental Workflow for Receptor Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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